molecular formula C44H76N4O10S2 B1674249 Ibutilide fumarate CAS No. 122647-32-9

Ibutilide fumarate

Cat. No.: B1674249
CAS No.: 122647-32-9
M. Wt: 885.2 g/mol
InChI Key: PCIOHQNIRPWFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibutilide fumarate is a Class III antiarrhythmic agent indicated for the acute conversion of atrial fibrillation (AF) and atrial flutter (AFL) to sinus rhythm. Its chemical name is methanesulfonamide, N-{4-{4-(ethylheptyl amino)-1-hydroxybutyl} phenyl}, (+)(-), (E)-2-butenedioate (1:0.5) (hemifumarate salt), with a molecular formula of C₂₂H₃₈N₂O₅S and a molecular weight of 442.62 .

Clinically, this compound is administered intravenously (1.0 mg/dose) and demonstrates efficacy in post-cardiac surgery arrhythmias (57% conversion rate at 1.0 mg) and radiofrequency ablation settings (67.7% success in post-ablation AF) . Its pharmacokinetics include rapid distribution (steady-state volume: ~11 L/kg), hepatic metabolism, and an elimination half-life of ~6 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ibutilide fumarate is synthesized through a multi-step process involving the reaction of specific chemical precursors under controlled conditions. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ibutilide fumarate undergoes several types of chemical reactions, including:

    Oxidation: Ibutilide can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: Ibutilide can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ibutilide may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Clinical Applications

Ibutilide fumarate is indicated for acute management of atrial fibrillation and flutter. Its applications can be categorized into various clinical scenarios:

Acute Termination of Atrial Fibrillation and Flutter

  • Efficacy in Clinical Trials : In a study involving 200 patients, ibutilide demonstrated a conversion rate of 34% compared to 3% for placebo, with higher success rates correlating with increased doses (46% at 0.025 mg/kg) .
  • Post-Surgical Atrial Arrhythmias : In patients experiencing atrial fibrillation or flutter following cardiac surgery, ibutilide showed significant efficacy with conversion rates reaching up to 78% at higher doses .

Comparison with Other Antiarrhythmics

  • Versus Procainamide : Ibutilide has been shown to be significantly more effective than procainamide in converting atrial fibrillation and flutter, with a success rate of 58.3% compared to 18.3% for procainamide .
  • Versus Sotalol : In trials comparing ibutilide to sotalol, ibutilide outperformed sotalol in terms of conversion rates for both atrial flutter and fibrillation .

Safety Profile

While ibutilide is effective, it carries risks associated with proarrhythmia:

  • Torsades de Pointes : This potentially life-threatening arrhythmia can occur, particularly within the first 40 minutes post-infusion. The incidence is notably lower than that observed with other agents like sotalol or dofetilide .
  • Monitoring Requirements : Continuous ECG monitoring is essential during and after administration due to the risk of QT prolongation and other arrhythmic events .

Pharmacokinetics

  • Absorption and Clearance : Ibutilide has a rapid extravascular distribution with a high systemic clearance rate. The elimination half-life ranges from 3 to 6 hours, making its pharmacokinetic profile favorable for acute interventions .
  • Metabolism : It undergoes hepatic metabolism producing eight metabolites, with only one being slightly active .

Table 1: Efficacy of Ibutilide in Clinical Trials

Study TypePatient PopulationConversion Rate (%)Dose (mg/kg)
Randomized Controlled TrialAtrial fibrillation >3 hours34% (ibutilide)0.025
Post-Surgical StudyCardiac surgery patientsUp to 78%1.0
Comparison StudyAtrial flutter vs procainamide58.3% (ibutilide)1.0

Mechanism of Action

Ibutilide fumarate exerts its effects by blocking the rapidly activating delayed rectifier potassium current (IKr) in cardiac cells. This action prolongs the action potential duration and refractory periods, thereby stabilizing the cardiac rhythm. The compound specifically targets ion channels in the heart, leading to its antiarrhythmic properties .

Comparison with Similar Compounds

Ibutilide Fumarate vs. Sotalol

Sotalol, a racemic mixture of d- and l-enantiomers, is a Class III antiarrhythmic with additional β-blocking properties (Class II). Unlike ibutilide, which enhances sodium influx, sotalol primarily blocks IKr channels without affecting sodium currents. This difference results in distinct electrophysiological profiles:

  • Efficacy : Ibutilide achieves higher acute conversion rates (57% at 1.0 mg) compared to oral sotalol, which requires days to reach therapeutic levels . In a head-to-head study, ibutilide demonstrated superior atrial reverse use dependence, making it more effective in terminating acute AF/AFL .
  • Safety : Both drugs prolong QT intervals, but ibutilide carries a higher risk of torsades de pointes (1.7–2.7%) due to rapid infusion. Sotalol’s β-blocking effects may cause bradycardia or hypotension .
  • Administration : Ibutilide’s short half-life (~6 hours) necessitates IV use, while sotalol’s longer half-life (~12 hours) allows oral dosing for maintenance therapy .

This compound vs. Propafenone

Propafenone, a Class IC sodium channel blocker, is used for AF conversion but differs mechanistically from ibutilide:

  • Efficacy: In a randomized trial, ibutilide achieved a 67.7% conversion rate vs. propafenone’s lower efficacy (exact rate unspecified), with faster onset (13.7 ± 6.9 minutes) .
  • Safety: Ibutilide’s adverse drug reactions (ADRs) were fewer (11.86% vs. 32.20%), though it posed a higher risk of QT prolongation. Propafenone’s sodium channel blockade increases risks of ventricular arrhythmias in structural heart disease .
  • Use Case: Propafenone is preferred in outpatient settings (oral administration), while ibutilide is reserved for acute inpatient care due to its IV formulation .

This compound vs. Amiodarone

  • Efficacy : Amiodarone has slower onset (hours to days) but higher long-term maintenance efficacy. Ibutilide’s rapid action (≤30 minutes) suits acute conversion .
  • Safety : Amiodarone’s long-term use risks thyroid, pulmonary, and hepatic toxicity, whereas ibutilide’s risks are acute (e.g., arrhythmias) .

Comparative Data Table

Compound Class Mechanism Efficacy (AF/AFL Conversion) Half-Life Key Adverse Effects
This compound III Slow Na+ activation, IKr blockade 57–67.7% ~6 hours Torsades de pointes (1.7–2.7%)
Sotalol III + II IKr blockade, β-blockade 30–60% (oral, delayed) ~12 hours Bradycardia, QT prolongation
Propafenone IC Na+ channel blockade Lower than ibutilide 2–10 hours Ventricular arrhythmias
Amiodarone III/IV Multi-channel blockade ~60–80% (delayed) 40–55 days Thyroid toxicity, pulmonary fibrosis

Key Research Findings

  • Efficacy in Chronic AF : Ibutilide’s success drops significantly in long-standing AF (>90 days) due to atrial remodeling . In patients with AF duration >6 years, conversion rates fell to 8% pre-ablation .
  • Safety Profile: Polymorphic ventricular tachycardia occurred in 1.8% of ibutilide-treated patients vs. 1.2% with placebo. No significant hypotension was observed .
  • Analytical Methods : RP-HPLC methods for ibutilide quantification demonstrated high sensitivity (detection limit: 0.1 ng), accuracy (99–100% recovery), and linearity (0.4–150% range, r = 0.9998) .

Biological Activity

Ibutilide fumarate is a potent class III antiarrhythmic agent primarily used for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm. Its unique mechanism of action and clinical efficacy have been the subject of extensive research, highlighting its biological activity and pharmacological properties.

Ibutilide functions by prolonging the action potential duration and increasing refractoriness in both atrial and ventricular tissues. Unlike other class III antiarrhythmics, it primarily induces a persistent sodium current rather than blocking potassium currents. This action is facilitated through the following pathways:

  • Activation of Sodium Channels : At nanomolar concentrations, ibutilide activates a slow inward sodium current, which contributes to delayed repolarization.
  • Inhibition of Potassium Channels : It also inhibits the delayed rectifier potassium current (IKr), which is crucial for repolarization, thereby prolonging the action potential duration in cardiac myocytes .

Pharmacokinetics

  • Absorption : Rapid after intravenous administration.
  • Volume of Distribution : Approximately 11 L/kg.
  • Protein Binding : 40%.
  • Metabolism : Primarily hepatic with several metabolites; only one metabolite retains class III electrophysiologic properties .
  • Elimination Half-life : Ranges from 2 to 12 hours, with an average of 6 hours .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of ibutilide in converting atrial arrhythmias:

  • Comparison with Procainamide :
    • A multicenter study involving 127 patients demonstrated that ibutilide was significantly more effective than procainamide for converting atrial flutter and fibrillation. Success rates were 58.3% for ibutilide versus 18.3% for procainamide within 1.5 hours post-treatment (p < 0.0001) .
  • Dosing Studies :
    • In a study with varying doses (0.005 to 0.025 mg/kg), conversion rates increased with dosage:
      • 3% for placebo
      • 12% for 0.005 mg/kg
      • 33% for 0.010 mg/kg
      • 45% for 0.015 mg/kg
      • 46% for 0.025 mg/kg .
  • Time to Conversion :
    • The mean time to conversion was approximately 19 minutes, with nearly 80% of patients converting within 30 minutes of infusion .

Adverse Effects

While ibutilide is generally well-tolerated, it is associated with some risks:

  • Proarrhythmia : Sustained polymorphic ventricular tachycardia occurred in about 3.6% of patients, typically manageable with direct current cardioversion .
  • QT Prolongation : Ibutilide administration can lead to significant QT interval prolongation, which may predispose patients to torsades de pointes, particularly in those with pre-existing conditions affecting cardiac repolarization .

Case Study: Efficacy in Patients with Atrial Flutter

A clinical trial involving patients with atrial flutter lasting less than 30 days showed that ibutilide was able to achieve a conversion rate of approximately 76% , significantly higher than the rates observed with other agents like procainamide (14%) and sotalol (18%) in similar patient populations .

Case Study: Safety Profile

In a cohort study assessing safety, adverse effects were monitored closely, revealing that while hypotension was common with procainamide, ibutilide had a lower incidence of serious adverse effects, making it a preferable option in acute settings .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets and mechanisms of action of ibutilide fumarate in cardiac arrhythmia models?

this compound is a class III antiarrhythmic agent that prolongs cardiac action potentials by blocking delayed rectifier potassium currents (IKr) and enhancing sodium influx during depolarization. Methodologically, researchers should employ patch-clamp electrophysiology to quantify ion channel inhibition in vitro (e.g., transfected HEK-293 cells expressing hERG channels) and validate findings in ex vivo models like Langendorff-perfused hearts to assess action potential duration (APD) changes .

Q. What in vitro and ex vivo models are appropriate for evaluating this compound's antiarrhythmic efficacy?

Key models include:

  • In vitro : hERG-transfected cell lines for IC₅₀ determination of potassium channel blockade.
  • Ex vivo : Isolated rabbit or guinea pig hearts to measure APD prolongation and torsades de pointes (TdP) incidence under programmed electrical stimulation.
  • In silico : Computational models (e.g., O’Hara-Rudy human ventricular cardiomyocyte model) to predict proarrhythmic risks. Always include positive controls (e.g., dofetilide) and validate results across multiple species to address interspecies variability .

Q. How can researchers assess the purity and stability of this compound in experimental formulations?

Utilize high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and compare retention times against reference standards. For stability studies, conduct accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 6 months) and quantify degradation products via LC-MS. Ensure compliance with ICH guidelines Q1A(R2) and Q2(R1) for method validation .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis, and what analytical methods validate chiral resolution?

The synthesis of enantiopure this compound requires asymmetric reduction of a ketone intermediate using chiral catalysts (e.g., Corey-Bakshi-Shibata reagent). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. For industrial-scale production, evaluate crystallization-induced asymmetric transformation (CIAT) to enhance yield and purity. Always report ee ≥ 99% for pharmacological studies to avoid confounding pharmacokinetic data .

Q. How should researchers resolve contradictions in reported efficacy data between preclinical and clinical studies of this compound?

Discrepancies often arise from interspecies differences in ion channel expression or metabolic pathways. Address this by:

  • Conducting comparative pharmacokinetic (PK) studies in animal models and human hepatocyte cultures.
  • Using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to bridge translational gaps.
  • Performing meta-analyses of clinical trial data (e.g., conversion rates in atrial fibrillation patients) to identify confounding variables like renal impairment or drug interactions .

Q. What experimental design considerations are critical for evaluating this compound's proarrhythmic potential in long-term studies?

Implement the Comprehensive in vitro Proarrhythmia Assay (CiPA) framework:

  • Step 1 : High-throughput hERG inhibition screening.
  • Step 2 : Multi-ion channel profiling (Naₓ1.5, Caₓ1.2).
  • Step 3 : hiPSC-CM-based arrhythmia risk prediction.
  • Step 4 : In vivo telemetry in conscious animals (e.g., dogs) to monitor QT interval variability over weeks. Include dose-ranging studies to identify safety margins .

Q. How can analytical methods be validated for quantifying this compound in biological matrices during pharmacokinetic studies?

Follow FDA Bioanalytical Method Validation guidelines (May 2018):

  • Use LC-MS/MS with deuterated internal standards (e.g., ibutilide-d₄) for plasma/serum samples.
  • Validate linearity (1–100 ng/mL), precision (CV ≤ 15%), and recovery (>80%).
  • Assess matrix effects via post-column infusion in six different donor matrices. Cross-validate between laboratories using blinded QC samples .

Q. What in vivo models best recapitulate the metabolic clearance pathways of this compound observed in humans?

Cynomolgus monkeys are preferred due to similarities in CYP3A4/5-mediated hepatic metabolism. Conduct crossover studies with CYP3A inhibitors (e.g., ketoconazole) to quantify metabolic contributions. For renal excretion studies, use bile-duct cannulated rats and compare urinary vs. fecal elimination profiles .

Q. How should multi-omics approaches (proteomics, metabolomics) be integrated to study this compound's off-target effects?

  • Perform phosphoproteomics on treated cardiomyocytes to map kinase signaling perturbations (e.g., CaMKIIδ activation).
  • Conduct untargeted metabolomics (LC-QTOF-MS) in plasma from animal models to identify dysregulated pathways (e.g., fatty acid β-oxidation).
  • Validate findings using CRISPR-interference (CRISPRi) to knock down candidate off-target genes .

Q. What electrophysiological parameters must be standardized when comparing this compound to newer class III antiarrhythmics?

  • Core Parameters : APD at 90% repolarization (APD₉₀), triangulation (APD₉₀ − APD₃₀), and reverse-use dependence.
  • Experimental Conditions : Maintain physiological temperature (37°C), pacing frequency (1 Hz), and extracellular [K⁺] (4 mM).
  • Statistical Analysis : Use mixed-effects models to account for inter-cell variability in patch-clamp datasets .

Properties

IUPAC Name

but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H36N2O3S.C4H4O4/c2*1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h2*12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIOHQNIRPWFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76N4O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ibutilide fumarate
Ibutilide fumarate
Ibutilide fumarate
Ibutilide fumarate
Ibutilide fumarate
Ibutilide fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.